An In-depth Technical Guide to the Discovery and History of Xylopropamine Hydrobromide
An In-depth Technical Guide to the Discovery and History of Xylopropamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylopropamine, also known by its chemical name 3,4-dimethylamphetamine, is a stimulant of the phenethylamine and amphetamine classes. Developed in the mid-20th century, it was briefly explored for its therapeutic potential as an appetite suppressant, analgesic, and anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of Xylopropamine Hydrobromide. It includes detailed experimental protocols from seminal studies, a compilation of available quantitative data, and diagrams of its proposed signaling pathways to serve as a resource for researchers in pharmacology and drug development.
Introduction
Xylopropamine emerged during a period of intense research into amphetamine derivatives for various therapeutic applications. Marketed under brand names such as Perhedrin and Esanin, it was initially developed as an anorectic, or appetite suppressant, in the 1950s.[1][2][3] Despite showing some promise, its clinical use was short-lived and it was not widely marketed, primarily due to a side effect profile that included hypertension.[1][2][3] This was particularly notable when compared to other emerging anorectics like phentermine, which demonstrated similar efficacy with fewer adverse effects.[1][2][3] Beyond its effects on appetite, xylopropamine was also investigated for its potential analgesic and anti-inflammatory properties, though these avenues were not pursued for further development.[1][2]
This guide aims to consolidate the fragmented historical and scientific information on Xylopropamine Hydrobromide, presenting it in a structured and accessible format for the scientific community.
History and Discovery
The development of Xylopropamine is rooted in the broader history of amphetamine synthesis. The foundational work for alkylated phenyl-isopropyl-amines, the chemical class to which xylopropamine belongs, was laid out in the 1940s. A key document in the history of this compound is U.S. Patent 2,384,700, filed on September 11, 1945, by Hoffmann-La Roche.[1] This patent described the process for manufacturing various alkylated phenyl-isopropyl-amines, providing the chemical basis for the later development of xylopropamine.
In the 1950s, xylopropamine was developed and briefly marketed as the sulfate salt for its appetite-suppressing effects.[1][2] During this period, its analgesic and anti-inflammatory potential was also recognized and documented in seminal studies published in 1957.[4][5] However, the emergence of alternative medications with more favorable safety profiles ultimately led to the discontinuation of its marketing and further clinical development.[1][2]
Chemical Properties and Synthesis
IUPAC Name: (±)-1-(3,4-dimethylphenyl)propan-2-amine[1] Synonyms: 3,4-Dimethylamphetamine, Perhedrin, Esanin[1][2] Chemical Formula: C₁₁H₁₇N[1] Molar Mass: 163.264 g·mol⁻¹[1]
Synthesis of Xylopropamine
The synthesis of xylopropamine, as inferred from related amphetamine synthesis protocols and historical patent literature, typically proceeds via reductive amination. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of 1-(3,4-dimethylphenyl)propan-2-amine
A common method for the synthesis of phenylisopropylamines involves the reductive amination of a corresponding phenylacetone. For xylopropamine, the precursor would be 3,4-dimethylphenylacetone.
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Step 1: Preparation of 3,4-dimethylphenylacetone. This precursor can be synthesized from 3,4-dimethylbenzaldehyde through various established organic chemistry reactions, such as a Darzens condensation followed by decarboxylation.
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Step 2: Reductive Amination. 3,4-dimethylphenylacetone is reacted with an ammonia source, such as ammonium acetate, in a suitable solvent like methanol to form an imine intermediate. This intermediate is then reduced in situ to the primary amine, xylopropamine, using a reducing agent like sodium cyanoborohydride.
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Step 3: Formation of the Hydrobromide Salt. The resulting freebase of xylopropamine can be converted to its hydrobromide salt by reacting it with hydrobromic acid in an appropriate solvent, followed by crystallization to yield Xylopropamine Hydrobromide.
Pharmacological Profile
Xylopropamine exerts its effects primarily as a central nervous system stimulant. Its pharmacological actions are multifaceted, encompassing anorectic, analgesic, and anti-inflammatory properties.
Mechanism of Action
The primary mechanism of action of amphetamines involves increasing the levels of catecholamine neurotransmitters, such as dopamine and norepinephrine, in the synaptic cleft. This is achieved by promoting their release from presynaptic terminals and inhibiting their reuptake.
Additionally, xylopropamine has been shown to be an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.
Quantitative Pharmacological Data
Limited quantitative data for xylopropamine is available in the public domain. The following table summarizes the known values.
| Parameter | Value | Source |
| MAO-A IC₅₀ | Data not available | |
| MAO-B IC₅₀ | Data not available | |
| Analgesic Activity | Elevates pain threshold | [4] |
| Anti-inflammatory Activity | Demonstrates anti-inflammatory effects | [5] |
| LD₅₀ | Data not available |
Signaling Pathways
The signaling pathways affected by xylopropamine are characteristic of amphetamine-like stimulants and MAO inhibitors.
By increasing the synaptic concentrations of norepinephrine and dopamine, xylopropamine enhances signaling through adrenergic and dopaminergic receptors, leading to its stimulant effects.
References
- 1. benchchem.com [benchchem.com]
- 2. L. O. Randall and J. J. Selitto, “A Method for Measurement of Analgesic Activity on Inflamed Tissue,” Arch Int Pharmacodyn Ther, Vol. 111, No. 4, 1957, pp. 409-419. - References - Scientific Research Publishing [scirp.org]
- 3. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Xylopropamine [medbox.iiab.me]
